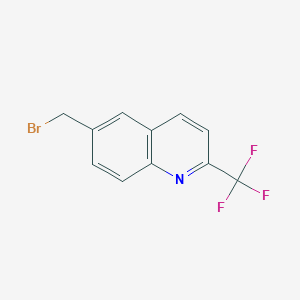

6-(Bromomethyl)-2-(trifluoromethyl)quinoline

Vue d'ensemble

Description

6-(Bromomethyl)-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 6th position and a trifluoromethyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural and electronic properties .

Méthodes De Préparation

The synthesis of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) under controlled temperature and solvent conditions .

Industrial production methods for such compounds may involve continuous flow reactors to ensure precise control over reaction parameters, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

6-(Bromomethyl)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline as an antimicrobial agent. It has demonstrated effectiveness against various strains of bacteria and fungi, as indicated by its Minimum Inhibitory Concentration (MIC) values:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

The compound's mechanism involves enzyme inhibition and disruption of microbial cell membranes, showcasing its potential for treating infections caused by resistant strains .

Antimalarial and Anticancer Research

In addition to its antimicrobial properties, this quinoline derivative is being explored for its antimalarial and anticancer activities. Quinoline derivatives are known for their ability to interact with biological targets such as DNA gyrase, crucial for bacterial DNA replication. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and allowing better interaction with biological molecules .

Chemical Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex quinoline derivatives and fluorinated compounds. Its unique structure allows for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles.

- Oxidation and Reduction Reactions : It can be oxidized to form quinoline N-oxides or reduced to dihydroquinolines.

- Cross-Coupling Reactions : The trifluoromethyl group can participate in reactions such as Suzuki or Heck coupling .

Materials Science

Development of Advanced Materials

The compound is also being investigated for applications in materials science, particularly in the development of advanced materials such as liquid crystals and organic semiconductors. The structural features of this compound contribute to its electronic properties, making it suitable for use in optoelectronic devices .

Biological Probes

Fluorescent Probes and Imaging Agents

Due to its unique electronic properties, this compound is utilized in the development of fluorescent probes and imaging agents. These applications are crucial in biological research for tracking cellular processes and studying molecular interactions .

Case Studies

Several studies have documented the biological activity and chemical reactivity of this compound:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated the compound's efficacy against resistant bacterial strains, highlighting its potential as a therapeutic agent .

- Research on Synthesis Methods : Investigations into synthetic pathways have shown that employing continuous flow reactors can enhance yield and purity when synthesizing this compound .

- Fluorescent Imaging Applications : Research has shown that derivatives of this compound can be effectively used as fluorescent probes in live-cell imaging studies, providing insights into cellular dynamics .

Mécanisme D'action

The mechanism of action of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 6-(Bromomethyl)-2-(trifluoromethyl)quinoline include other quinoline derivatives with different substituents, such as:

- 6-(Chloromethyl)-2-(trifluoromethyl)quinoline

- 6-(Bromomethyl)-2-(methyl)quinoline

- 6-(Bromomethyl)-2-(difluoromethyl)quinoline

Activité Biologique

6-(Bromomethyl)-2-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C10H7BrF3N

- CAS Number : 175203-72-0

The presence of the bromomethyl and trifluoromethyl groups is significant as they influence the compound's reactivity and interactions with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby blocking metabolic pathways crucial for microbial survival. For instance, it has been shown to inhibit bacterial DNA gyrase, which is vital for DNA replication in bacteria .

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, allowing the compound to disrupt bacterial cell membranes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

The compound's efficacy against Gram-positive bacteria like Staphylococcus aureus is particularly noteworthy, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as:

- HeLa Cells : Induced apoptosis at concentrations as low as 25 µM.

- MCF-7 Cells : Exhibited a significant reduction in cell viability with an IC50 of 30 µM.

The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies suggest that:

- The size and nature of substituents at the 6-position significantly affect antibacterial potency. Smaller substituents enhance activity against S. aureus, while bulkier groups reduce efficacy .

- The presence of trifluoromethyl groups increases lipophilicity, improving membrane penetration and bioactivity.

Case Studies

-

Antibacterial Efficacy Study :

A recent study synthesized a series of quinoline derivatives, including this compound. The derivatives were tested against various bacterial strains, revealing that those with smaller substituents at the sixth carbon exhibited superior antibacterial activity compared to their bulkier counterparts . -

Anticancer Research :

In a study focused on breast cancer cells (MCF-7), treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis confirmed increased caspase-3 activity, indicating a clear apoptotic pathway activation .

Propriétés

IUPAC Name |

6-(bromomethyl)-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c12-6-7-1-3-9-8(5-7)2-4-10(16-9)11(13,14)15/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAOIBJOIADGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573177 | |

| Record name | 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-72-2 | |

| Record name | 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.